N-ethyl-6-(4-methylpiperazin-1-yl)nicotinamide
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Overview
Description
N-ethyl-6-(4-methylpiperazin-1-yl)nicotinamide is an organic compound with the molecular formula C13H20N4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-(4-methylpiperazin-1-yl)nicotinamide typically involves the reaction of 6-chloronicotinic acid with N-ethyl-4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-(4-methylpiperazin-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-6-(4-methylpiperazin-1-yl)nicotinic acid, while reduction may produce this compound derivatives with reduced functional groups .
Scientific Research Applications
N-ethyl-6-(4-methylpiperazin-1-yl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-6-(4-methylpiperazin-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it has been studied for its potential to inhibit the growth of Mycobacterium tuberculosis by interfering with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-6-(4-methylpiperazin-1-yl)nicotinamide
- N-ethyl-6-(4-piperazin-1-yl)nicotinamide
- N-ethyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)benzamide
Uniqueness
N-ethyl-6-(4-methylpiperazin-1-yl)nicotinamide is unique due to its specific structural features, such as the presence of an ethyl group and a methylpiperazine ring. These structural elements contribute to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C13H20N4O |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-ethyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H20N4O/c1-3-11-10(13(14)18)4-5-12(15-11)17-8-6-16(2)7-9-17/h4-5H,3,6-9H2,1-2H3,(H2,14,18) |
InChI Key |
NNJXIVXTRVHPJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=N1)N2CCN(CC2)C)C(=O)N |
Origin of Product |
United States |
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